molecular formula C11H11N5 B585759 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 CAS No. 1346599-36-7

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3

Cat. No.: B585759
CAS No.: 1346599-36-7
M. Wt: 216.26 g/mol
InChI Key: VDYWCSWBQPTHDB-BMSJAHLVSA-N
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Description

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is a deuterium-labeled derivative of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C11H8D3N5, and it has a molecular weight of 216.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 typically involves the incorporation of deuterium atoms into the parent compound, 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, where the parent compound is subjected to deuterium gas in the presence of a catalyst. The process is optimized to ensure high yield and purity of the deuterium-labeled product. The final product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, and elimination. This makes the compound valuable in studying the effects of deuterium substitution on drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
  • 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d2
  • 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d4

Uniqueness

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is unique due to the presence of three deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various studies. Compared to its non-deuterated and differently deuterated analogs, this compound offers specific benefits in tracing and studying metabolic pathways .

Properties

CAS No.

1346599-36-7

Molecular Formula

C11H11N5

Molecular Weight

216.26 g/mol

IUPAC Name

6-methyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-9-10(4-8(7)14-6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)/i2D3

InChI Key

VDYWCSWBQPTHDB-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C3C(=C2)N=C(C=N3)C)N=C1N

SMILES

CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N

Canonical SMILES

CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N

Synonyms

2-Amino-1,7-dimethyl-1H-imidazo[4,5-g]quinoxaline-d3;  7-MeIgQx-d3; 

Origin of Product

United States

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